N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-fluorophenyl group at position 3, an ethyloxy linker at position 6, and a 4-methylbenzenesulfonamide moiety. The ethyloxy linker and sulfonamide group contribute to solubility and hydrogen-bonding interactions, common features in drug-like molecules.
Properties
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c1-14-5-7-17(8-6-14)30(27,28)22-11-12-29-19-10-9-18-23-24-20(26(18)25-19)15-3-2-4-16(21)13-15/h2-10,13,22H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZUVFUEYBIUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to interact with a variety of enzymes and receptors. They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound might interact with its targets by forming specific interactions, possibly through hydrogen bond accepting and donating characteristics.
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biological activities, suggesting that multiple pathways could be involved. For instance, some triazole derivatives have been found to have antimalarial activity, suggesting an impact on the life cycle of Plasmodium falciparum.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which could provide insights into the potential ADME properties of this compound.
Result of Action
Given the wide range of biological activities associated with similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular level.
Action Environment
The synthesis of similar compounds has been achieved under room temperature conditions, suggesting that the compound might be stable under a range of environmental conditions.
Biological Activity
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Overview
The compound's structure can be summarized as follows:
- Molecular Formula : C19H16FN5O3S
- Molecular Weight : 413.43 g/mol
- IUPAC Name : N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide
This compound features a triazole ring fused with a pyridazine ring and includes a fluorophenyl group, which contributes to its unique chemical properties and potential biological activities.
Target of Action
The primary target for this compound is the c-MET receptor tyrosine kinase , a critical player in various signaling pathways involved in cell growth and survival.
Mode of Action
The compound interacts with the c-MET receptor, inhibiting its function. This inhibition leads to the disruption of downstream signaling pathways that are essential for tumor growth and metastasis.
Biochemical Pathways
By affecting the c-MET signaling pathway, the compound has been shown to inhibit tumor growth in models dependent on c-MET activity. This mechanism positions it as a candidate for cancer therapy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : The compound has demonstrated significant inhibition of tumor growth in preclinical studies involving c-MET-dependent tumors.
- Potential Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting this compound may also possess anti-inflammatory properties.
- Antimicrobial Properties : Preliminary data indicate potential antimicrobial activity against various pathogens.
In Vitro Studies
In vitro studies have shown that the compound effectively inhibits cell proliferation in various cancer cell lines. For instance:
- Cell Line : HCT 116 (human colon cancer)
- IC50 Value : 4.363 µM compared to doxorubicin.
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy of this compound:
| Study Type | Model | Outcome |
|---|---|---|
| In Vivo | Mouse xenograft model | Significant reduction in tumor size observed after treatment with the compound. |
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine | Similar triazolopyridazine core | Anticancer properties |
| 6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | Contains pyrazole moiety | Potential anti-inflammatory effects |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The presence of the fluorophenyl group enhances its bioactivity by improving the compound's interaction with target proteins involved in cancer proliferation pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic processes, making it a candidate for further development as an antimicrobial agent .
Inhibitory Effects on Protein Kinases
Studies have reported that derivatives of this compound can act as inhibitors of specific protein kinases such as p38 MAPK. The structural features of the triazole and pyridazine rings contribute to their binding affinity and selectivity towards these kinases, which are critical in inflammatory responses and cancer progression .
Pharmacological Studies
In pharmacological research, the compound serves as a valuable tool for understanding the biological pathways influenced by triazole derivatives. Its unique structure allows researchers to investigate its effects on cellular signaling cascades and gene expression profiles .
Structural Characteristics
The molecular formula of this compound is C18H14FN7O3S, with a molecular weight of 395.3 g/mol. The presence of multiple functional groups enhances its reactivity and potential for modification .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Molecular Properties
The following table compares the target compound with two analogs from the provided evidence:
Functional and Pharmacological Implications
Fluorophenyl vs. Methoxyphenyl Substitution
- Target Compound : The 3-fluorophenyl group enhances lipophilicity and metabolic stability compared to the 3-methoxyphenyl analog . Fluorine’s electronegativity may improve binding to targets requiring polar interactions (e.g., kinase ATP pockets).
- Methoxyphenyl Analog : The methoxy group’s electron-donating nature could reduce oxidative metabolism but may limit affinity for electron-deficient binding sites.
Sulfonamide Positional Isomerism
- The 4-methylbenzenesulfonamide in the target compound (para-methyl) likely offers better steric accommodation in hydrophobic pockets than the 3-methylbenzenesulfonamide (meta-methyl) in the analog .
Core Heterocycle and Trifluoromethyl Effects
- The tetrahydrotriazolopyridine core in ’s compound introduces conformational rigidity, while the trifluoromethyl group increases lipophilicity and resistance to enzymatic degradation . This contrasts with the planar triazolopyridazine core of the target compound, which may favor π-π stacking in flat binding sites.
Q & A
Q. What synthetic methodologies are effective for preparing triazolo[4,3-b]pyridazine derivatives like this compound?
Answer:
- Key Steps :
- Reaction Conditions : Reflux aromatic aldehydes (e.g., 3-fluorobenzaldehyde) with hydrazine derivatives in ethanol at 80°C for 4–6 hours to form triazolo-pyridazine cores .
- Purification : Recrystallization from hot ethanol or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) yields pure products.
- Functionalization : Post-synthetic modifications (e.g., sulfonamide coupling) require anhydrous conditions and catalysts like DIPEA or HATU for amide bond formation .
- Yield Optimization : Typical yields range from 60–75%, with impurities removed via repeated washings with polar solvents.
Q. How should researchers handle this compound safely in laboratory settings?
Answer:
- Hazard Classification : Similar triazolo-pyridazine analogs are classified under GHS for acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization .
- Protective Measures :
- Use nitrile gloves, lab coats, and safety goggles.
- Work in fume hoods to avoid aerosol inhalation.
- Store in airtight containers at 2–8°C, away from light and moisture .
- Emergency Protocols :
- Inhalation : Immediate transfer to fresh air; administer oxygen if needed.
- Skin Contact : Wash with soap/water for 15 minutes; monitor for erythema.
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- NMR : , , and -NMR to verify substituents (e.g., 3-fluorophenyl group, sulfonamide linkage).
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z for ).
- Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients; retention time consistency indicates purity (>95%).
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence this compound’s biological activity?
Answer:
- Structure-Activity Relationship (SAR) :
- Comparative Data :
Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
Answer:
- Xenograft Studies :
- Toxicity Screening :
Q. How can computational methods guide the optimization of this compound?
Answer:
- Molecular Docking :
- ADMET Prediction :
- SwissADME : Predict moderate permeability (Caco-2: 5 × 10 cm/s) and CYP3A4 inhibition risk .
Q. How do structural modifications affect this compound’s selectivity between kinase targets (e.g., c-Met vs. Pim-1)?
Answer:
- Key Modifications :
- Selectivity Data :
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
Answer:
- Experimental Design :
- Apoptosis Markers : Caspase-3/7 activation via flow cytometry.
- Off-Target Profiling : Kinase inhibition panels (e.g., Eurofins DiscoverX) to rule out non-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
